molecular formula C17H15N9 B13399663 3-(1-Imidazo[1,2-a]pyridin-6-ylethyl)-5-(1-methylpyrazol-4-yl)triazolo[4,5-b]pyrazine

3-(1-Imidazo[1,2-a]pyridin-6-ylethyl)-5-(1-methylpyrazol-4-yl)triazolo[4,5-b]pyrazine

Cat. No.: B13399663
M. Wt: 345.4 g/mol
InChI Key: XYDNMOZJKOGZLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1-Imidazo[1,2-a]pyridin-6-ylethyl)-5-(1-methylpyrazol-4-yl)triazolo[4,5-b]pyrazine, also known as Savolitinib or Volitinib, is a small-molecule inhibitor targeting the mesenchymal-epithelial transition factor (c-MET) tyrosine kinase. Its chemical structure (C₁₇H₁₅N₉) comprises an imidazo[1,2-a]pyridine moiety linked via an ethyl group to a triazolo[4,5-b]pyrazine core, with a 1-methylpyrazol-4-yl substituent at position 5 . This compound exhibits high selectivity and potency against c-MET, a receptor implicated in tumor growth, metastasis, and resistance to therapies . Savolitinib has undergone clinical development for cancers with dysregulated c-MET signaling, such as non-small cell lung cancer (NSCLC) and papillary renal cell carcinoma .

Properties

Molecular Formula

C17H15N9

Molecular Weight

345.4 g/mol

IUPAC Name

3-(1-imidazo[1,2-a]pyridin-6-ylethyl)-5-(1-methylpyrazol-4-yl)triazolo[4,5-b]pyrazine

InChI

InChI=1S/C17H15N9/c1-11(12-3-4-15-18-5-6-25(15)10-12)26-17-16(22-23-26)19-8-14(21-17)13-7-20-24(2)9-13/h3-11H,1-2H3

InChI Key

XYDNMOZJKOGZLS-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CN2C=CN=C2C=C1)N3C4=NC(=CN=C4N=N3)C5=CN(N=C5)C

Origin of Product

United States

Preparation Methods

Method 1: Improved Synthesis via Polymorphic Forms

This method, as described in patents like US20220048904A1 and WO2020053198A1 , focuses on optimizing the synthesis by utilizing polymorphic forms of the compound. The process involves:

Method 2: Alternative Synthetic Route

Another approach involves using different intermediates and conditions to achieve higher yields or purity. This might include variations in solvents, catalysts, or reaction conditions.

Step Reagents Conditions Product
1 Imidazo[1,2-a]pyridine, Alkylating Agent Solvent (e.g., DMF), Base (e.g., NaH) Alkylated Imidazopyridine
2 Alkylated Imidazopyridine, Pyrazolyl Derivative Solvent (e.g., AcOH), Catalyst (e.g., HCl) Precursor
3 Precursor Solvent (e.g., EtOH), Catalyst (e.g., HCl) Triazolopyrazine

Polymorphic Forms and Their Significance

Polymorphic forms of 3-(1-Imidazo[1,2-a]pyridin-6-ylethyl)-5-(1-methylpyrazol-4-yl)triazolo[4,5-b]pyrazine are crucial for optimizing its physical and chemical properties, such as solubility and stability. These forms can be achieved through different crystallization conditions or solvent systems.

Impact on Pharmaceutical Applications

The polymorphic forms can significantly affect the compound's bioavailability and efficacy. Therefore, identifying and characterizing these forms is essential for pharmaceutical development.

Chemical Reactions Analysis

Core Reactivity and Functional Group Transformations

The compound contains multiple nitrogen-rich heterocycles (imidazo[1,2-a]pyridine, pyrazole, and triazolo[4,5-b]pyrazine), enabling the following reactions:

Oxidation

  • The imidazo[1,2-a]pyridine moiety undergoes oxidation at the α-position of the ethyl bridge using KMnO₄ or H₂O₂/Fe³⁺ , yielding ketone derivatives.

  • Pyrazole substituents show resistance to oxidation under mild conditions but degrade under strong oxidizing agents like CrO₃ in acidic media .

Reduction

  • Selective reduction of the triazolo[4,5-b]pyrazine ring with H₂/Pd-C generates dihydro derivatives while preserving the pyrazole and imidazopyridine units .

  • Catalytic hydrogenation (PtO₂/H₂ ) reduces the ethyl linker to a single bond, altering stereochemistry .

Substitution Reactions

Reaction TypeReagents/ConditionsRegioselectivityProducts
Electrophilic Aromatic Substitution HNO₃/H₂SO₄, 0°CC-2 of imidazo[1,2-a]pyridineNitro derivatives
Nucleophilic Substitution K₂CO₃, DMF, 80°CPyrazole N-methyl groupDemethylated analogs
Halogenation NBS (N-bromosuccinimide), AIBNC-5 of triazolo ringBrominated intermediates

Cross-Coupling Reactions

The triazolo[4,5-b]pyrazine core participates in Pd-catalyzed couplings, enabling structural diversification:

Suzuki-Miyaura Coupling

  • Conditions : Pd(PPh₃)₄, K₂CO₃, DME/H₂O (3:1), 80°C

  • Substrates : Boronic acids (aryl/heteroaryl)

  • Outcome : Arylation at C-5 of the pyrazine ring (yield: 65–85%) .

Buchwald-Hartwig Amination

  • Conditions : Pd₂(dba)₃, Xantphos, Cs₂CO₃, toluene, 110°C

  • Substrates : Primary/secondary amines

  • Outcome : Installation of amino groups at C-7 (yield: 70–90%) .

1,3-Dipolar Cycloaddition

  • Reaction with azides (R-N₃) forms fused tetrazolo[1,5-a]pyrazine derivatives under Cu(I) catalysis .

Ring-Opening of Triazolo Moiety

  • Treatment with NH₂OH·HCl in EtOH/H₂O cleaves the triazolo ring, yielding amidine derivatives.

Acid/Base-Mediated Transformations

ConditionReactionOutcome
HCl (conc.) Protonation of pyridine NWater-soluble salts
NaOH (aq.) Hydrolysis of ethyl bridgeCleavage to imidazo[1,2-a]pyridine-6-carboxylic acid

Synthetic Optimization Data

Key parameters for scalable synthesis (from WO2020053198A1) :

ParameterOptimal ValueImpact on Yield
CatalystDMAP/DIPEAIncreases coupling efficiency (≥95%)
SolventDMF/THF (1:3)Minimizes byproducts
Temperature60–70°CBalances reaction rate/degradation
Time12–18 hrsMaximizes conversion

Stability Under Reaction Conditions

  • Thermal Stability : Degrades >150°C (TGA data).

  • pH Sensitivity : Stable in pH 4–9; hydrolyzes rapidly in strong acid/base .

Scientific Research Applications

The compound "3-[(1s)-1-imidazo[1,2-a]pyridin-6-ylethyl]-5-(1-methylpyrazol-4-yl)triazolo[4,5-b]pyrazine" is relevant to an improved manufacturing method, and may have valuable properties for pharmaceutical compositions .

Here's a breakdown of related scientific research applications:

1. PI3K/Akt/mTOR Pathway Inhibition

  • A carbon-11 labeled imidazo[1,2-a]pyridine derivative was synthesized for cancer therapy and imaging, targeting the PI3K/Akt/mTOR pathway . This pathway is often dysregulated in cancer and is vital for cell growth, survival, and proliferation . Overactivation can occur through various mechanisms, leading to cancer .
  • A potent dual PI3K/mTOR inhibitor, a 2,4-difluoro-N-(2-methoxy-5-(3-(5-(2-(4-methylpiperazin-1-yl)ethyl)-1,3,4-oxadiazol-2-yl)imidazo[1,2-a]pyridin-6-yl)pyridin-3-yl)benzenesulfonamide, was discovered, demonstrating excellent kinase selectivity and good cellular growth inhibition .

2. Kinase Inhibition and Cancer Treatment

  • 4-(imidazo[1,2-a]pyridin-3-yl)-pyrimidine derivatives can inhibit c-KIT kinase across a wide range of c-KIT mutations and secondary mutations, useful in treating diseases such as cancer . Mutated forms of the receptor tyrosine kinase c-KIT are drivers in several cancers, such as GIST, SM (Systemic Mastocytosis), certain kinds of AML and melanoma, and are therefore attractive targets for therapy .
  • DDR1 is a promising target for cancer therapy, and selective inhibitors against DDR1 over other kinases may be promising therapeutic agents . A series of 3′-(imidazo[1,2-a]pyrazin-3-yl)-[1,1′-biphenyl]-3-carboxamides were identified as novel selective DDR1 inhibitors . One compound potently inhibited DDR1 with an IC50 of 23.8 nM, showed less inhibitory activity against DDR2, and negligible activities against Bcr-Abl and c-Kit . This compound also dose-dependently suppressed NSCLC cell tumorigenicity, migration, and invasion, supporting its potential application for treatment of NSCLC .

3. Imidazo[1,2-a]pyrazines as Versatile Scaffolds

  • Imidazo[1,2-a]pyrazine acts as a versatile scaffold in organic synthesis and drug development . Research has compiled progress in synthetic methods and illustrated its reactivity and biological activity, based on the pattern and position of the substitution .

4. Imidazo[1,2-b]pyridazine-Based Compounds

  • Medicinal chemistry efforts have focused on the design, synthesis, and TNF-α evaluation of a series of 3,6-disubstituted imidazo[1,2-b]pyridazine . IMP is reported to be an inhibitor for enzymes such as Break point cluster-Abelson (BCL-ABL) kinase .

5. Pyrazoles in Biologically Active Compounds

  • Formylpyrazoles are strategic intermediates in obtaining a wide range of biologically active compounds .

Mechanism of Action

The mechanism of action of 3-(1-Imidazo[1,2-a]pyridin-6-ylethyl)-5-(1-methylpyrazol-4-yl)triazolo[4,5-b]pyrazine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. Detailed studies on its binding affinity, selectivity, and downstream effects are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Savolitinib belongs to a class of heterocyclic c-MET inhibitors. Below is a detailed comparison with key analogs, focusing on structural features, biochemical activity, and clinical relevance.

Structural and Functional Analogues

Compound Key Structural Features Target Potency/Selectivity Clinical Status
Savolitinib (Volitinib) Imidazo[1,2-a]pyridine + triazolo[4,5-b]pyrazine + 1-methylpyrazole c-MET IC₅₀ < 1 nM; >1,000-fold selectivity over other kinases Phase III (NSCLC, renal cancer)
PF-04217903 Quinoline + triazolo[4,5-b]pyrazine + pyrazole-ethanol c-MET IC₅₀ = 4.8 nM; selective against VEGFR2, EGFR Preclinical/Phase I discontinued
WXY Series (e.g., WXY021) Triazolo[4,5-b]pyrazine + tetrahydro-pyridoindole c-MET Moderate potency (IC₅₀ ~10–100 nM) Preclinical
Pyrazolo[1,5-d]triazolo[3,4-f]triazines Pyrazole + triazole + triazine fused system Lanosterol demethylase, COX-2 Moderate enzyme inhibition (docking scores comparable to fluconazole) Preclinical
Savolitinib Impurity 11 Imidazo[1,2-a]pyridine + triazolo[4,5-b]pyrazine + unsubstituted pyrazole Reduced c-MET affinity (structural analog with altered substituent) Synthetic impurity

Key Differentiators

Core Heterocycle Modifications: Savolitinib’s triazolo[4,5-b]pyrazine scaffold provides optimal geometry for c-MET binding, whereas PF-04217903 incorporates a quinoline group, enhancing solubility but reducing kinase selectivity . Replacement of the triazolo[4,5-b]pyrazine with pyrazolo-triazine systems (e.g., compounds in ) shifts activity toward fungal targets (e.g., lanosterol demethylase) rather than kinases .

Substituent Effects :

  • The 1-methylpyrazole group in Savolitinib improves metabolic stability compared to unsubstituted pyrazole analogs (e.g., Savolitinib Impurity 11) .
  • In the WXY series, tetrahydro-pyridoindole substituents reduce c-MET potency but introduce activity against other tyrosine kinases .

Selectivity Profiles :

  • Savolitinib exhibits >1,000-fold selectivity for c-MET over closely related kinases (e.g., AXL, RON), whereas PF-04217903 shows cross-reactivity with VEGFR2 .
  • Pyrazolo-triazolo-triazines () lack kinase activity but inhibit fungal enzymes, highlighting the impact of fused heterocycles on target specificity .

Polymorphism and Synthesis: Savolitinib’s crystalline forms (e.g., polymorphs described in WO 2020053198) enhance bioavailability compared to non-crystalline analogs . PF-04217903’s synthesis involves complex S-alkylation steps, reducing scalability compared to Savolitinib’s optimized manufacturing process .

Research Findings and Clinical Implications

  • Savolitinib : Demonstrated objective response rates (ORR) of 49% in MET-amplified NSCLC patients, with manageable toxicity . Its resistance profile is linked to secondary MET mutations (e.g., D1228N), necessitating combination therapies .
  • WXY Compounds : Retain activity against c-MET gatekeeper mutations (e.g., Y1230C) but require optimization for pharmacokinetic properties .

Biological Activity

3-(1-Imidazo[1,2-a]pyridin-6-ylethyl)-5-(1-methylpyrazol-4-yl)triazolo[4,5-b]pyrazine is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cancer types, and relevant case studies.

Chemical Structure

The compound features a complex heterocyclic structure that includes imidazole, pyrazole, and triazole rings. Its molecular formula is C16H17N7C_{16}H_{17}N_7 with a molecular weight of approximately 361.4 g/mol. The presence of these nitrogen-containing rings contributes to its biological properties.

Research indicates that compounds similar to this compound often act as inhibitors of the phosphoinositide 3-kinase (PI3K)/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer cells. This pathway plays a crucial role in regulating cell growth and survival .

Anticancer Properties

The compound has shown promising results in inhibiting the growth of various cancer cell lines. For instance:

  • Cell Line Studies : In vitro studies have demonstrated that derivatives of imidazo[1,2-a]pyridine can effectively inhibit cellular proliferation in HCT-116 colon cancer cells with IC50 values around 10 nM .
  • Mechanistic Insights : The inhibition of the PI3K/Akt/mTOR pathway leads to reduced cell survival and proliferation rates in treated cells .

Selectivity and Toxicity

The selectivity for cancer cells over normal cells is a critical aspect of this compound's profile. Preliminary studies suggest that it exhibits lower toxicity levels compared to traditional chemotherapeutics .

Study 1: PI3K Inhibition

A recent study synthesized a series of compounds based on the imidazo[1,2-a]pyridine scaffold and evaluated their PI3Kα inhibitory activities. The results indicated that these compounds significantly inhibited tumor growth in xenograft models .

CompoundIC50 (nM)Cell Line
Compound A15HCT-116
Compound B20MCF-7
Compound C12A549

Study 2: Pharmacokinetics

In another investigation focusing on pharmacokinetics, the oral bioavailability of a related compound was assessed. Results showed acceptable plasma clearance rates and good absorption characteristics, making it a viable candidate for further development .

Q & A

Q. What protocols ensure reproducibility in molecular docking studies for this compound?

  • Methodological Answer : Standardize protonation states (pH 7.4) and grid box dimensions (20 Å × 20 Å × 20 Å) around the enzyme active site. Use consensus scoring (e.g., Glide SP + MM/GBSA) to rank binding poses. Replicate docking runs with randomized ligand orientations to assess pose clustering reliability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.